molecular formula C9H8N2O2 B101846 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 17288-55-0

5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No. B101846
CAS RN: 17288-55-0
M. Wt: 176.17 g/mol
InChI Key: ZRLKALRMNIQSGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been synthesized as part of research into potent fibroblast growth factor receptor inhibitors .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were synthesized through oxidation of tosylhydrazones, highlighting the compound's role in forming tricyclic heterocycles (El-Nabi, 2004). Similarly, a novel one-pot synthesis of Tetrahydro-pyrrolo[3,4-b]pyridine-5-one was developed using a multi-component reaction involving a compound related to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (Liu et al., 2015).

Pharmaceutical Research

The compound and its derivatives have been studied for their potential in pharmaceutical research. For instance, a scaleable synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde was described, which included a step involving a related compound (Li et al., 2010). This research could be significant for developing new pharmaceuticals.

Antitumor Research

Compounds structurally similar to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been isolated from natural sources and tested for antitumor properties. For example, a novel compound isolated from Taiwanofungus camphoratus was found to inhibit tumor cell proliferation, indicating potential medicinal applications (Jia et al., 2015).

Chemical Synthesis and Reactivity

The reactivity of similar compounds has been explored in various chemical syntheses. For example, the Synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles involved a compound structurally similar to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, demonstrating its usefulness in producing complex chemical structures (Kametani et al., 1976).

Novel Compound Synthesis

The compound has been used in the synthesis of new compounds with potential applications in various fields. A study described the preparation of new pyrrolo[3,2-l]acridinone derivatives using a reaction that involves a compound structurally related to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (Rozhkova et al., 2017).

Future Directions

The future directions for research on 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and related compounds could involve further exploration of their potential as fibroblast growth factor receptor inhibitors, given the role of these receptors in various types of tumors .

properties

IUPAC Name

5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-7-9(11-8)6(5-12)4-10-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLKALRMNIQSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348654
Record name 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

CAS RN

17288-55-0
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17288-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sharma, R Rao, SM Reeve, GA Phelps… - ACS Infectious …, 2021 - ACS Publications
We discovered azaindole-based compounds with weak innate activity that exhibit substantial potentiation of antibacterial activities of different antibiotics, viz., rifampicin, erythromycin, …
Number of citations: 9 pubs.acs.org

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